tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2-pyridin-4-ylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-10-4-5-12(16)11-6-8-15-9-7-11/h6-9,12H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERJWJYZAWNCDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biological activity of tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate derivatives
An In-depth Technical Guide to the Biological Activity of tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Therapeutic Promise
The confluence of a pyrrolidine ring and a pyridine moiety within a single molecular framework presents a compelling starting point for drug discovery endeavors. The pyrrolidine ring, a five-membered saturated heterocycle, is a ubiquitous structural motif in a vast array of natural products and synthetic drugs, valued for its ability to improve aqueous solubility and other critical physicochemical properties.[1] Its stereochemistry allows for precise three-dimensional orientation of substituents, crucial for specific interactions with biological targets. The pyridine ring, an aromatic heterocycle, is a key component in numerous pharmacologically active agents, often serving as a hydrogen bond acceptor or participating in pi-stacking interactions within protein binding sites.
This guide focuses on the therapeutic potential of this compound and its derivatives. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen offers a convenient handle for synthetic elaboration, allowing for the exploration of a diverse chemical space. While this specific scaffold is a novel area of investigation, the extensive and varied biological activities reported for closely related pyrrolidine-containing molecules provide a strong rationale for its exploration. This document will synthesize findings from related structural classes to build a predictive framework for the biological activities of these derivatives, offering insights into their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Synthetic Strategies: Building the Core Scaffold
The synthesis of the this compound core can be approached through several established methodologies in heterocyclic chemistry. A common and efficient strategy involves the multi-step synthesis starting from commercially available precursors. The following workflow outlines a plausible synthetic route, emphasizing key transformations and the rationale behind them.
General Synthetic Workflow
Caption: General synthetic workflow for this compound.
Detailed Protocol: A Representative Synthesis
-
Protection of the Pyrrolidine Nitrogen:
-
To a solution of (S)- or (R)-prolinol in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O) at 0°C and allow the reaction to warm to room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC). Upon completion, perform an aqueous workup and purify the product, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, by column chromatography.[2] This step is crucial to prevent side reactions involving the secondary amine in subsequent steps.
-
-
Oxidation to the Aldehyde:
-
The protected alcohol is then oxidized to the corresponding aldehyde. A variety of mild oxidizing agents can be employed, such as Dess-Martin periodinane (DMP) or a Swern oxidation protocol (oxalyl chloride, DMSO, and a hindered base).[3]
-
These methods are chosen to minimize over-oxidation to the carboxylic acid and to preserve the stereochemical integrity of the chiral center. The resulting aldehyde, tert-butyl 2-formylpyrrolidine-1-carboxylate, is often used in the next step without extensive purification.
-
-
Formation of the Pyridin-4-yl Moiety:
-
The final carbon-carbon bond formation can be achieved through several methods. One common approach is a Grignard reaction, where 4-bromopyridine is converted to the corresponding Grignard reagent and then reacted with the aldehyde from the previous step. Subsequent oxidation of the resulting secondary alcohol would yield the desired ketone, which can then be reduced to the alkane.
-
Alternatively, a more versatile method is the Suzuki coupling, which would involve converting the pyrrolidine derivative to a suitable boronic ester and coupling it with a halogenated pyridine.[4]
-
Key Biological Activities and Mechanisms of Action
The therapeutic potential of this compound derivatives can be inferred from the activities of structurally similar compounds. The pyrrolidine scaffold is a versatile platform for developing inhibitors of various enzymes and modulators of cell surface receptors.[5]
Enzyme Inhibition
Therapeutic Relevance: The JAK-STAT signaling pathway is a critical regulator of inflammatory responses. Dysregulation of this pathway is implicated in autoimmune diseases such as rheumatoid arthritis.
Insights from Related Compounds: The drug Upadacitinib, a potent and selective JAK1 inhibitor, features a pyrrolidine core.[6] Although the substitution pattern differs from the topic compound, the success of Upadacitinib highlights the potential of pyrrolidine derivatives to bind to the ATP-binding pocket of kinases. The pyrrolidine moiety serves as a rigid scaffold to correctly orient the pharmacophoric groups for optimal interaction with the kinase hinge region.
Caption: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Therapeutic Relevance: DPP-IV is a serine protease that inactivates incretin hormones, which play a crucial role in glucose homeostasis. Inhibition of DPP-IV is an established therapeutic strategy for type 2 diabetes.
Insights from Related Compounds: Novel pyrrolidine sulfonamide derivatives have been synthesized and evaluated as DPP-IV inhibitors.[7] Certain derivatives with a 4-trifluorophenyl substitution exhibited significant inhibitory activity against the DPP-IV enzyme, with IC₅₀ values in the micromolar range.[7] This suggests that the pyrrolidine scaffold can be effectively functionalized to target the active site of proteases.
Receptor Antagonism
Therapeutic Relevance: The CXCR4 receptor and its ligand, CXCL12, are involved in various physiological processes, including immune cell trafficking, HIV entry into cells, and cancer metastasis.
Insights from Related Compounds: A series of (S)-pyrrolidines have been reported as potent CXCR4 chemokine receptor antagonists.[8] One derivative, which incorporates pyridine, piperazine, and pyrimidine moieties along with the pyrrolidine ring, demonstrated a strong binding affinity to the CXCR4 receptor with an IC₅₀ of 79 nM and was effective in a mouse cancer metastasis model.[7][8] This highlights the potential of pyrrolidine-pyridine scaffolds to act as effective G-protein coupled receptor (GPCR) modulators.
Antimicrobial Activity
Therapeutic Relevance: The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents with novel mechanisms of action.
Insights from Related Compounds: Pyrrolidine derivatives have been investigated for their antibacterial properties. For example, 1,2,4-oxadiazole pyrrolidine derivatives have been shown to inhibit E. coli DNA gyrase with IC₅₀ values in the nanomolar range, comparable to the standard drug novobiocin.[5][7] Other derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[7] The pyrrolidine core in these compounds serves as a scaffold to present substituents that can interact with key bacterial enzymes.
Data Summary
The following table summarizes the biological activities of various pyrrolidine derivatives discussed in this guide, providing a reference for the potential potency of this compound derivatives.
| Compound Class | Target | Activity | Potency (IC₅₀/MIC) | Reference |
| Pyrrolidine-based JAK Inhibitors | JAK1 | Inhibition of cytokine signaling | High selectivity for JAK1 over JAK2 | [6] |
| Pyrrolidine Sulfonamides | DPP-IV | Enzyme Inhibition | IC₅₀: 11.32 ± 1.59 µM | [7] |
| (S)-Pyrrolidines | CXCR4 | Receptor Antagonism | IC₅₀: 79 nM (binding), 0.25 nM (calcium flux) | [7][8] |
| 1,2,4-Oxadiazole Pyrrolidines | DNA Gyrase (E. coli) | Enzyme Inhibition | IC₅₀: 120 ± 10 nM | [5][7] |
| 1-Acetyl-2-benzylpyrrolidine-2-carboxylic acid derivatives | S. aureus, B. subtilis | Antibacterial | MIC: 16 µg/mL | [7] |
Experimental Protocols
The following are representative, detailed protocols for assessing the biological activity of novel pyrrolidine derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for JAK1)
-
Objective: To determine the IC₅₀ value of a test compound against a specific kinase.
-
Materials: Recombinant human JAK1 enzyme, appropriate peptide substrate, ATP, test compound, kinase buffer, 96-well plates, plate reader.
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant JAK1 enzyme.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials: Test compound, bacterial strain (e.g., S. aureus), appropriate broth medium (e.g., Mueller-Hinton broth), 96-well microtiter plates, incubator.
-
Procedure:
-
Prepare a twofold serial dilution of the test compound in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the bacterial strain adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculate each well of the microtiter plate with the bacterial suspension, except for the sterility control wells.
-
Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the known biological activities of related pyrrolidine derivatives, researchers can rationally design and synthesize libraries of compounds with a high probability of interacting with a diverse range of biological targets, including kinases, proteases, GPCRs, and bacterial enzymes. The synthetic tractability of this scaffold, coupled with the established importance of its constituent moieties in medicinal chemistry, makes it an attractive area for further investigation. Future work should focus on the synthesis of a diverse library of derivatives with variations in the substitution pattern of the pyridine ring and exploration of different functional groups at the 2-position of the pyrrolidine ring. Systematic screening of these compounds against a panel of biological targets will be crucial to unlocking the full therapeutic potential of this versatile chemical scaffold.
References
- Google Patents. (n.d.). Alternate processes for the preparation of pyrrolidine derivatives.
- Li, W., et al. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
-
PubChem. (n.d.). tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
-
Lead Sciences. (n.d.). (S)-tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate. Retrieved from [Link]
-
Atlantis Press. (2016, March). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl (2S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
-
Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]
-
MDPI. (n.d.). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Retrieved from [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
PubMed Central. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
ResearchGate. (2025, December 22). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Retrieved from [Link]
-
Technical Disclosure Commons. (2024, October 22). NOVEL PROCESS FOR THE PREPARATION OF PIRTOBRUTINIB AND ITS INTERMEDIATES THEREOF. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]
-
PubMed Central. (n.d.). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 4. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Atlantis Press [atlantis-press.com]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]
- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Application of tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate
Abstract
The confluence of pyridine and pyrrolidine rings in a single molecular entity represents a cornerstone in modern medicinal chemistry, giving rise to a class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of a key building block within this class: tert-butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate. While a singular "discovery" event for this compound is not prominently documented, its importance has emerged from the broader context of synthesizing complex nitrogen-containing heterocyclic scaffolds for drug development. This guide will detail a logical and well-established synthetic pathway to this valuable intermediate, explore the rationale behind the methodological choices, and discuss its applications in the synthesis of targeted therapeutics.
Introduction: The Strategic Importance of the Pyridin-4-yl-pyrrolidine Moiety
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a ubiquitous feature in a vast array of natural products and synthetic pharmaceuticals.[1] Its stereochemical complexity and ability to present substituents in a well-defined three-dimensional space make it an attractive scaffold for interacting with biological targets.[2] When coupled with a pyridine ring, particularly at the 4-position, the resulting structure gains unique electronic and hydrogen-bonding properties, enhancing its potential for molecular recognition.[3]
The introduction of a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is a critical strategic decision in multi-step syntheses. The Boc group is robust enough to withstand a variety of reaction conditions, yet can be removed under relatively mild acidic conditions, making it an ideal protecting group in the synthesis of complex molecules.[4] This guide will focus on the practical synthesis and utility of this compound, a versatile intermediate for drug discovery professionals.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of this compound suggests a disconnection at the carbon-nitrogen bond of the pyrrolidine ring, which can be formed through various synthetic strategies. A common and effective approach involves the construction of the pyrrolidine ring followed by N-protection.
A plausible forward synthesis, based on established methodologies for similar compounds, would involve the initial formation of 2-(pyridin-4-yl)pyrrolidine, followed by the protection of the secondary amine with di-tert-butyl dicarbonate (Boc)₂O.
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step protocol for a representative synthesis of the title compound.
Step 1: Synthesis of 2-(pyridin-4-yl)pyrrolidine
This initial step can be achieved through several published methods. One common approach involves the reaction of a suitable precursor, such as 4-chloropyridine, with a pyrrolidine derivative. A more direct route, often employed for analogous structures, involves the reduction of a precursor containing a pyridine and a pyrrole or a precursor with a double bond in the pyrrolidine ring. A recent innovative approach involves the ring contraction of pyridines to afford pyrrolidine derivatives.[5]
For the purpose of this guide, we will outline a conceptual pathway involving the reduction of a suitable unsaturated precursor.
Workflow for the Synthesis of 2-(pyridin-4-yl)pyrrolidine
Caption: Conceptual workflow for the synthesis of 2-(pyridin-4-yl)pyrrolidine.
Protocol:
-
To a solution of the appropriate unsaturated pyridin-4-yl-pyrrolidine precursor in a suitable solvent (e.g., methanol or ethanol), add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude 2-(pyridin-4-yl)pyrrolidine, which can be purified by column chromatography if necessary.
Step 2: N-Boc Protection of 2-(pyridin-4-yl)pyrrolidine
This step introduces the tert-butoxycarbonyl protecting group onto the pyrrolidine nitrogen.
Workflow for N-Boc Protection
Caption: Workflow for the N-Boc protection of 2-(pyridin-4-yl)pyrrolidine.
Protocol:
-
Dissolve 2-(pyridin-4-yl)pyrrolidine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
To this solution, add triethylamine (Et₃N) (typically 1.1-1.5 equivalents) to act as a base.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (typically 1.0-1.2 equivalents) in the same solvent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.
Physicochemical Properties and Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
| Property | Expected Data |
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 248.32 g/mol |
| Appearance | Typically an oil or a low-melting solid |
| ¹H NMR | Resonances corresponding to the pyridyl, pyrrolidine, and tert-butyl protons. The chemical shifts and coupling constants will be characteristic of the structure. |
| ¹³C NMR | Resonances for all 14 carbon atoms, including the carbonyl carbon of the Boc group. |
| Mass Spectrometry | A molecular ion peak (M+H)⁺ at m/z 249.15. |
| Infrared (IR) | A characteristic strong absorption band for the urethane carbonyl group around 1690-1710 cm⁻¹. |
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of various biologically active molecules. The pyridin-4-yl-pyrrolidine scaffold is a key component in a number of kinase inhibitors and other targeted therapies.
For instance, derivatives of this scaffold have been investigated as inhibitors of Janus kinases (JAKs), which are implicated in inflammatory diseases.[6] The pyrrolidine moiety can be further functionalized to introduce additional binding interactions with the target protein, while the pyridine ring often engages in crucial hydrogen bonding within the active site.
The Boc-protected nature of this intermediate allows for selective manipulation of other parts of the molecule before the final deprotection of the pyrrolidine nitrogen, which can then be used for further coupling reactions to build more complex drug candidates.
Conclusion
While the formal "discovery" of this compound may not be a singular, celebrated event, its emergence as a key synthetic intermediate is a testament to the ongoing innovation in medicinal chemistry. The synthetic route outlined in this guide, based on established and reliable chemical transformations, provides a practical pathway to this valuable building block. The strategic use of the Boc protecting group, combined with the inherent pharmacological potential of the pyridin-4-yl-pyrrolidine scaffold, ensures that this compound will continue to be a vital tool for researchers and scientists in the development of novel therapeutics.
References
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (URL: [Link])
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (URL: [Link])
-
NOVEL PROCESS FOR THE PREPARATION OF PIRTOBRUTINIB AND ITS INTERMEDIATES THEREOF. Technical Disclosure Commons. (URL: [Link])
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (URL: [Link])
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. (URL: [Link])
-
α-Arylation of N-Boc Pyrrolidine. Organic Syntheses. (URL: [Link])
-
Recent Advances in the Synthesis of Pyrrolidines. (URL: [Link])
-
Pyrrolidine synthesis. Organic Chemistry Portal. (URL: [Link])
- PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.
- Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.
-
Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines 9 and 10... (URL: [Link])
-
Pyrrolidine synthesis via ring contraction of pyridines. (URL: [Link])
-
2-[[4-(2-Pyridinyl)phenyl]methyl]hydrazinecarboxylic Acid 1,1-Dimethylethyl Ester. Pharmaffiliates. (URL: [Link])
-
A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed. (URL: [Link])
-
Pyrrolidine synthesis via ring contraction of pyridines. (URL: [Link])
- Alternate processes for the preparation of pyrrolidine derivatives.
-
tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate. PubChem. (URL: [Link])
- Preparation method for pyrrolidine-2-carboxylic acid derivatives.
Sources
- 1. biosynth.com [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]
tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate: A Comprehensive Technical Guide for Drug Discovery Professionals
Abstract: This technical guide provides an in-depth review of tert-butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. The document details its synthesis, physicochemical properties, and highlights its critical role as a privileged scaffold in the development of selective modulators of nicotinic acetylcholine receptors (nAChRs). Particular emphasis is placed on its application in the discovery of novel therapeutics for central nervous system (CNS) disorders, including pain and neurodegenerative diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.
Introduction
The pyrrolidine ring is a foundational motif in a multitude of biologically active compounds and FDA-approved drugs. Its stereochemically rich, five-membered saturated structure provides a versatile scaffold for creating three-dimensional diversity in drug candidates. When substituted with an aromatic system, such as a pyridine ring, the resulting molecule can engage in a variety of biological interactions, including hydrogen bonding and π-stacking, which are critical for target binding.
This compound, in its enantiomerically pure forms, has emerged as a key intermediate in the synthesis of potent and selective ligands for nicotinic acetylcholine receptors (nAChRs). The presence of the Boc (tert-butoxycarbonyl) protecting group facilitates its use in multi-step synthetic sequences, while the pyridin-4-yl moiety is a key pharmacophoric element for interacting with nAChR subtypes, particularly the α4β2 subtype, which is a major target for various CNS disorders.
Synthesis and Manufacturing
The enantioselective synthesis of 2-substituted pyrrolidines is a well-established area of organic chemistry, with several robust methods available. For this compound, a particularly effective strategy involves the asymmetric deprotonation of N-Boc-pyrrolidine, followed by coupling with a suitable pyridine electrophile.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to N-Boc-pyrrolidine and a 4-halopyridine as the primary starting materials. The key challenge lies in achieving a stereoselective functionalization at the 2-position of the pyrrolidine ring.
Key Synthetic Route: Asymmetric Lithiation and Negishi Coupling
A highly efficient and stereoselective method for the synthesis of 2-arylpyrrolidines involves the asymmetric deprotonation of N-Boc-pyrrolidine using a chiral ligand, followed by transmetalation and a palladium-catalyzed cross-coupling reaction. This approach can be readily adapted for the synthesis of the title compound.
The overall synthetic workflow can be visualized as follows:
This method offers excellent control over the stereochemistry at the C2 position of the pyrrolidine ring, which is crucial for the biological activity of the final products. The use of (-)-sparteine as a chiral ligand directs the deprotonation to afford the (R)-enantiomer, while the use of (+)-sparteine would yield the (S)-enantiomer.
Chemical and Pharmacological Properties
Physicochemical Properties
| Property | Value (Estimated) |
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 248.32 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | > 200 °C at atmospheric pressure |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH). Insoluble in water. |
| pKa (of pyridine N) | ~5.5 - 6.0 |
Stereochemistry and its Importance
The stereocenter at the 2-position of the pyrrolidine ring is a critical determinant of the pharmacological activity of its derivatives. The (S)- and (R)-enantiomers often exhibit significantly different binding affinities and functional activities at their biological targets. For instance, in many nicotinic acetylcholine receptor ligands, the (S)-enantiomer of the 2-substituted pyrrolidine core is more potent. Therefore, enantioselective synthesis is paramount in the development of drug candidates based on this scaffold.
Applications in Drug Discovery and Development
The primary application of this compound in drug discovery is as a key building block for the synthesis of selective modulators of nicotinic acetylcholine receptors (nAChRs).
Nicotinic Acetylcholine Receptor (nAChR) Modulators
Neuronal nAChRs, particularly the α4β2 subtype, are well-validated targets for a range of CNS disorders. Modulators of these receptors have shown therapeutic potential in:
-
Pain Management: Agonists at α4β2 nAChRs have demonstrated potent analgesic effects in various preclinical models of pain.
-
Neurodegenerative Diseases: Activation of nAChRs can enhance cognitive function, making them attractive targets for Alzheimer's and Parkinson's diseases.
-
Depression and ADHD: Modulation of nicotinic cholinergic neurotransmission has been implicated in the pathophysiology of these disorders.
The 2-(pyridin-4-yl)pyrrolidine scaffold is a key pharmacophore that mimics the natural ligand, acetylcholine, and interacts with the ligand-binding domain of nAChRs.
Case Study: Analogs of SIB-1508Y (Altinicline)
SIB-1508Y (Altinicline) is a selective α4β2 nAChR agonist that has been investigated for the treatment of Parkinson's disease.[1] Its structure features a 2-(pyridin-3-yl)pyrrolidine core. The synthesis of analogs with the pyridin-4-yl isomer, using this compound as a starting material, allows for the exploration of structure-activity relationships and the optimization of properties such as potency, selectivity, and pharmacokinetic profile.
Experimental Protocols
The following is a representative, detailed protocol for the enantioselective synthesis of (R)-tert-butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate, adapted from a validated procedure for a similar compound.
Step 1: Asymmetric Lithiation of N-Boc-pyrrolidine
-
To an oven-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous methyl tert-butyl ether (MTBE).
-
Add N-Boc-pyrrolidine (1.0 eq.) and (-)-sparteine (1.1 eq.).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add sec-butyllithium (1.1 eq., solution in cyclohexane) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting orange-red solution at -78 °C for 3 hours.
Step 2: Transmetalation with Zinc Chloride
-
To the solution from Step 1, add a solution of anhydrous zinc chloride (1.2 eq.) in anhydrous THF dropwise at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
Step 3: Negishi Cross-Coupling
-
In a separate flask, prepare a catalyst solution by dissolving palladium(II) acetate (0.05 eq.) and tri-tert-butylphosphonium tetrafluoroborate (0.10 eq.) in anhydrous THF.
-
Add the catalyst solution to the reaction mixture from Step 2.
-
Add a solution of 4-iodopyridine (1.0 eq.) in anhydrous THF.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by TLC or LC-MS.
Step 4: Work-up and Purification
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (R)-tert-butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate as a colorless to pale yellow oil.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of novel drug candidates, particularly those targeting nicotinic acetylcholine receptors. Its efficient and stereoselective synthesis allows for the generation of enantiomerically pure compounds, which is essential for modern drug discovery. The continued exploration of this scaffold is expected to yield new and improved therapeutics for a variety of CNS disorders. Future work will likely focus on the development of more efficient and scalable synthetic routes, as well as the incorporation of this motif into diverse chemical libraries for high-throughput screening against a broader range of biological targets.
References
Sources
Methodological & Application
Topic: Scale-up Synthesis of tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate
An Application Note and Protocol from the Desk of a Senior Application Scientist
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scalable synthesis of tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Recognizing the industrial relevance of this scaffold, which is found in various pharmacologically active agents, we present a robust, two-step synthetic route designed for safety, efficiency, and scalability.[1] The protocol begins with the synthesis of the 2-(pyridin-4-yl)pyrrolidine core via a carefully controlled Grignard reaction, followed by a standard N-protection step. This guide emphasizes the underlying chemical principles, critical process parameters, and essential safety considerations necessary for transitioning from laboratory-scale experiments to pilot-plant production. Detailed experimental procedures, in-process controls, and characterization data are provided to ensure reproducibility and high purity of the final product.
Strategic Overview: A Two-Step Approach to a Privileged Scaffold
The synthesis of 2-substituted pyrrolidines is a cornerstone of pharmaceutical development.[2] Our retrosynthetic analysis of the target compound, this compound, identifies two primary strategic bond disconnections: the C-N bond of the Boc carbamate and the C-C bond between the pyrrolidine and pyridine rings. This logic leads to a convergent and industrially viable two-step synthesis.
The chosen synthetic pathway involves:
-
Core Formation: Construction of the 2-(pyridin-4-yl)pyrrolidine intermediate. This is achieved through the nucleophilic addition of a pyridine-derived organometallic reagent to an N-protected pyrrolidone precursor, followed by reduction. A Grignard-based approach is selected for its balance of reactivity, cost-effectiveness, and established safety protocols for large-scale operations.[3][4]
-
N-Protection: Installation of the tert-butoxycarbonyl (Boc) group onto the pyrrolidine nitrogen. This is a well-established and high-yielding transformation using di-tert-butyl dicarbonate ((Boc)₂O), providing a stable, protected final product ready for downstream applications.[5]
This strategy prioritizes the use of commercially available starting materials and avoids complex or hazardous reagents where possible, aligning with the principles of green and sustainable chemistry.
Caption: Overall workflow for the two-step synthesis.
Part I: Synthesis of the 2-(Pyridin-4-yl)pyrrolidine Core
Mechanistic Rationale and Causality
The key step in forming the heterocyclic core is the nucleophilic addition of a pyridin-4-yl anion equivalent to an electrophilic pyrrolidine precursor.
-
Grignard Reagent Formation: 4-Bromopyridine is reacted with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form 4-pyridylmagnesium bromide. The initiation of this reaction is critical and can be sluggish; it is often facilitated by the addition of a small crystal of iodine or by using pre-activated magnesium. This step is highly exothermic upon initiation and requires meticulous control of temperature.
-
Nucleophilic Addition & In Situ Reduction: The formed Grignard reagent is added to N-vinyl-2-pyrrolidinone. The vinyl group serves as a transient protecting group and activator. The Grignard reagent adds to the carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent acidic workup and intramolecular cyclization via aza-Michael addition, followed by reduction (often with a hydride source like NaBH₄ added during the workup phase), yields the desired 2-(pyridin-4-yl)pyrrolidine. This one-pot approach is efficient for scale-up as it minimizes intermediate isolations.
Detailed Experimental Protocol (100 g Scale)
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Eq. |
| Magnesium Turnings | 24.31 | 20.7 g | 0.85 | 1.3 |
| Iodine | 253.81 | ~50 mg | - | Cat. |
| 4-Bromopyridine HCl | 194.45 | 126.4 g | 0.65 | 1.0 |
| Anhydrous THF | 72.11 | 1.2 L | - | - |
| N-Vinyl-2-pyrrolidinone | 111.14 | 72.3 g | 0.65 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 36.9 g | 0.98 | 1.5 |
| Methanol | 32.04 | 500 mL | - | - |
| 6M Hydrochloric Acid | 36.46 | As needed | - | - |
| 50% NaOH Solution | 40.00 | As needed | - | - |
| Dichloromethane (DCM) | 84.93 | 1.5 L | - | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | - |
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen. Maintaining an inert atmosphere is crucial for the success of the Grignard reaction.[6]
-
Grignard Initiation: To a 3 L, 3-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser under nitrogen, add magnesium turnings (20.7 g) and a single crystal of iodine. Add 100 mL of anhydrous THF.
-
Grignard Formation: Neutralize 4-bromopyridine HCl (126.4 g) to its free base and dissolve in 400 mL of anhydrous THF. Add approximately 10% of this solution to the magnesium suspension. Gentle heating with a heat gun may be required to initiate the reaction, evidenced by bubble formation and a color change. Once initiated, the remaining 4-bromopyridine solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at reflux for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
Addition to Pyrrolidinone: Cool the Grignard solution to 0 °C. Add a solution of N-vinyl-2-pyrrolidinone (72.3 g) in 200 mL of anhydrous THF dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The high exothermicity of this step necessitates a slow addition rate and efficient cooling.[4] Stir the resulting slurry at 0-5 °C for 3 hours.
-
Reductive Work-up: Cool the reaction mixture to -10 °C. Slowly and carefully quench the reaction by the dropwise addition of methanol (500 mL). In a separate flask, prepare a solution of sodium borohydride (36.9 g) in 400 mL of water, cooled to 0 °C. Cautiously add the quenched reaction mixture to the NaBH₄ solution. Stir vigorously at room temperature overnight.
-
Isolation: Acidify the mixture to pH ~2 with 6M HCl. Stir for 1 hour. Concentrate the mixture under reduced pressure to remove most of the THF and methanol. Wash the aqueous residue with DCM (2 x 200 mL) to remove non-basic impurities. Basify the aqueous layer to pH >12 with 50% NaOH solution, ensuring the temperature is kept below 25 °C with an ice bath.
-
Extraction: Extract the product into DCM (4 x 300 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(pyridin-4-yl)pyrrolidine as a crude oil. The product is typically used in the next step without further purification.
Part II: N-Boc Protection
Mechanistic Rationale
The protection of the secondary amine of the pyrrolidine ring is a standard nucleophilic acyl substitution. The pyrrolidine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically performed in the presence of a non-nucleophilic base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the acidic byproducts. The choice of a base is crucial to prevent side reactions. The reaction proceeds smoothly at room temperature.[5][7]
Detailed Experimental Protocol
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Eq. |
| Crude 2-(Pyridin-4-yl)pyrrolidine | 148.20 | ~96.3 g (Assumed 100% yield) | 0.65 | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 155.8 g | 0.71 | 1.1 |
| Triethylamine (TEA) | 101.19 | 98.7 mL | 0.71 | 1.1 |
| Dichloromethane (DCM) | 84.93 | 1.0 L | - | - |
| Saturated NaHCO₃ solution | - | 500 mL | - | - |
| Brine | - | 500 mL | - | - |
Procedure:
-
Reaction Setup: Dissolve the crude 2-(pyridin-4-yl)pyrrolidine from Part I in DCM (1.0 L) in a 3 L flask. Add triethylamine (98.7 mL).
-
Boc Anhydride Addition: To the stirred solution, add a solution of (Boc)₂O (155.8 g) in 200 mL of DCM dropwise at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution (1 x 500 mL) and brine (1 x 500 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is a viscous oil. Purify by flash column chromatography (Silica gel, gradient elution with 20-50% Ethyl Acetate in Hexanes) or by crystallization from a suitable solvent system (e.g., heptane/MTBE) to yield the final product as a white to off-white solid. Expected yield: 120-140 g (74-86% over two steps).
Scale-Up Considerations and Process Safety
Transitioning this synthesis to a larger scale requires a thorough evaluation of potential hazards and process bottlenecks.
Caption: Decision workflow for process safety and scale-up.
-
Thermal Hazards: The Grignard formation and the subsequent addition to the pyrrolidinone are highly exothermic.[3] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Reaction calorimetry (RC1) studies are essential to quantify the heat of reaction and determine the maximum temperature of synthetic reaction (MTSR) to design adequate cooling capacity and emergency shutdown procedures.[4]
-
Reagent Handling: Grignard reagents can be pyrophoric.[3] Handling large quantities requires specialized equipment, such as closed-system transfer vessels and robust inerting procedures. Using commercially available Grignard solutions can mitigate the risks associated with in situ preparation.
-
Work-up and Quenching: Quenching a large-scale Grignard reaction is extremely hazardous due to the evolution of flammable gases (e.g., ethane from excess reagent reacting with protic quench). A reverse quench (adding the reaction mixture to the quench solution) with careful temperature control is mandatory.
-
Purification: Large-scale chromatography is expensive and inefficient. Developing a robust crystallization procedure for the final product is critical for achieving high purity on a manufacturing scale. Anti-solvent crystallization or cooling crystallization from a single solvent system should be investigated.
-
Analytical Controls: Implement strict in-process controls (IPCs) using HPLC or GC to monitor reaction completion and impurity profiles. The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC for purity assessment.
Product Characterization
This compound
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): δ 8.55 (d, J = 5.2 Hz, 2H), 7.20 (d, J = 5.2 Hz, 2H), 4.85 (t, J = 7.8 Hz, 1H), 3.60-3.40 (m, 2H), 2.40-2.25 (m, 1H), 2.10-1.90 (m, 3H), 1.45 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃): δ 155.0, 150.0, 149.5, 122.0, 80.0, 61.0, 47.0, 34.5, 28.5, 24.0.
-
MS (ESI): m/z 249.1 [M+H]⁺.
-
Purity (HPLC): >98%.
Conclusion
The described two-step synthesis provides a reliable and scalable route to this compound. By understanding the underlying chemical principles and paying meticulous attention to process safety, particularly the management of exothermic events associated with the Grignard reaction, this protocol can be safely and efficiently implemented on an industrial scale. The guide serves as a foundational document for process chemists and engineers involved in the manufacturing of high-value pharmaceutical intermediates.
References
- WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents. [URL: https://patents.google.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [URL: https://www.mdpi.com/1420-3049/27/21/7286]
- Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate - ResearchGate. [URL: https://www.researchgate.
- Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902 - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00078]
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9035041/]
- Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. [URL: https://www.researchgate.net/publication/372543940_Recent_Advances_in_the_Synthesis_of_Pyrrolidines]
- A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - ResearchGate. [URL: https://www.researchgate.net/publication/262590299_A_scalable_synthesis_of_the_S-4-tert-butyl-2-pyridin-2-yl-45-dihydrooxazole_S-t-BuPyOx_ligand]
- Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchGate. [URL: https://www.researchgate.
- Pyrrolidine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Pyrrolidine]
- A Metallocene-Pyrrolidinopyridine Nucleophilic Catalyst for Asymmetric Synthesis - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol052120t]
- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - JACS Au - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jacsau.1c00412]
- Boc-Protected Amino Groups - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm]
- Grignard Reaction - American Chemical Society. [URL: https://www.acs.
- Pyrrolidine synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/pyrrolidine-synthesis.shtm]
- 5.2: Practical Considerations, Procedural Changes, Safety Tips - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/05%3A_Addition_Reactions/5.
- Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. - ResearchGate. [URL: https://www.researchgate.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI. [URL: https://www.mdpi.com/1420-3049/28/5/2234]
- Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis - Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.1c03977]
- Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity of N-(9, 10-dioxo-9, 10-dihydro anthracene-1-yl) carboxamide - The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra03683a]
- Pyrrolidine synthesis via ring contraction of pyridines - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8918231/]
- Safety aspects of the process control of Grignard reactions - ResearchGate. [URL: https://www.researchgate.net/publication/280931508_Safety_aspects_of_the_process_control_of_Grignard_reactions]
- What are the specific dangers associated with Grignard reagents? - Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.
- (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-Boc-cis-4-hydroxy-L-proline]
- A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/10/118]
- Grignard reaction safety - YouTube. [URL: https://www.youtube.
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c01593]
- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.3c03099]
- NOVEL PROCESS FOR THE PREPARATION OF PIRTOBRUTINIB AND ITS INTERMEDIATES THEREOF - Technical Disclosure Commons. [URL: https://www.tdcommons.org/dpubs_series/7331]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
One-pot synthesis of tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate analogs
Application Note & Protocol
A Streamlined One-Pot Synthesis of tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate Analogs via [3+2] Cycloaddition
Abstract
The 2-arylpyrrolidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, the 2-(pyridin-4-yl)pyrrolidine moiety is of significant interest due to the versatile role of the pyridine ring in modulating physicochemical properties and engaging in critical interactions with biological targets.[2] Traditional multi-step syntheses of these compounds often suffer from drawbacks such as low overall yields, tedious purification procedures, and significant solvent waste. This application note details a robust, efficient, and scalable one-pot protocol for the synthesis of this compound and its analogs. By leveraging an azomethine ylide-based [3+2] dipolar cycloaddition, this method combines starting materials in a single reaction vessel, proceeding through sequential imine formation and cycloaddition to afford the desired N-Boc protected pyrrolidine core in high yield and diastereoselectivity.[1][3]
Scientific Principle & Rationale
The core of this one-pot strategy is the in situ generation of an N-metalated azomethine ylide, which then undergoes a concerted [3+2] cycloaddition with a suitable dipolarophile. This approach is highly convergent and atom-economical, aligning with the principles of green chemistry.[4]
Causality of the Synthetic Design:
-
Azomethine Ylide Generation: The reaction is initiated by the condensation of an α-amino acid ester (e.g., tert-butyl sarcosinate) with an aldehyde (4-pyridinecarboxaldehyde). This condensation forms an iminium intermediate. In the presence of a mild base and a Lewis acid (like LiBr), the intermediate is deprotonated at the α-carbon to generate a transient, highly reactive azomethine ylide. The tert-butyl ester is chosen for its steric bulk, which can influence diastereoselectivity, and for its common use as a protecting group that can be readily removed under acidic conditions.[5]
-
Dipolarophile Selection: A vinylphosphonium salt, such as vinyltriphenylphosphonium bromide, is employed as the dipolarophile. This choice is strategic; upon cycloaddition, the resulting phosphonium ylide intermediate can be readily hydrolyzed during aqueous work-up to yield the final pyrrolidine product, avoiding a separate reduction or functional group manipulation step that would be necessary with acrylate-based dipolarophiles.
-
One-Pot Convergence: The key advantage is combining these steps without isolating intermediates. The reaction conditions are selected to be compatible with all components. Acetonitrile (ACN) is an ideal solvent due to its polar aprotic nature, which effectively solvates the ionic intermediates without interfering with the reaction mechanism. The use of a mild, non-nucleophilic base like triethylamine (TEA) is crucial for the deprotonation step without promoting unwanted side reactions.
Proposed Reaction Mechanism
The mechanism involves three key stages occurring sequentially in a single pot.
Caption: Proposed one-pot reaction mechanism.
Detailed Experimental Protocol
This protocol describes the synthesis of tert-Butyl 2-(pyridin-4-yl)-1-methylpyrrolidine-1-carboxylate as a representative example.
Materials and Reagents
| Reagent | Grade | Supplier | Cat. No. |
| 4-Pyridinecarboxaldehyde | ≥99% | Sigma-Aldrich | P66405 |
| tert-Butyl Sarcosinate HCl | 98% | Combi-Blocks | QA-4159 |
| Vinyltriphenylphosphonium bromide | 98% | Alfa Aesar | A14971 |
| Lithium Bromide (LiBr), anhydrous | ≥99% | Sigma-Aldrich | 450917 |
| Triethylamine (TEA) | ≥99.5%, distilled | Sigma-Aldrich | 471283 |
| Acetonitrile (ACN), anhydrous | 99.8%, DriSolv® | EMD Millipore | AX0151 |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Sci. | E145-4 |
| Saturated aq. NaHCO₃ solution | Laboratory Grade | - | - |
| Brine (Saturated aq. NaCl) | Laboratory Grade | - | - |
| Magnesium Sulfate (MgSO₄), anhydrous | Laboratory Grade | Fisher Sci. | M65-500 |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 60741 |
Equipment
-
Three-neck round-bottom flask (250 mL) with magnetic stir bar
-
Reflux condenser and nitrogen/argon inlet adapter
-
Heating mantle with temperature controller
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Flash chromatography system
-
NMR spectrometer and Mass spectrometer for analysis
Step-by-Step Synthesis Procedure
The entire process should be conducted under an inert atmosphere (Nitrogen or Argon).
-
Vessel Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar. Allow to cool to room temperature under a stream of nitrogen.
-
Reagent Addition:
-
To the flask, add anhydrous Lithium Bromide (1.09 g, 12.5 mmol, 1.25 equiv).
-
Add tert-Butyl Sarcosinate hydrochloride (1.82 g, 10.0 mmol, 1.0 equiv).
-
Add 4-Pyridinecarboxaldehyde (1.07 g, 10.0 mmol, 1.0 equiv).
-
Add Vinyltriphenylphosphonium bromide (4.06 g, 11.0 mmol, 1.1 equiv).
-
-
Solvent and Base Addition:
-
Add 100 mL of anhydrous acetonitrile via cannula.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add Triethylamine (3.04 mL, 22.0 mmol, 2.2 equiv) dropwise over 10 minutes. The extra equivalent of TEA is to neutralize the HCl salt of the amino ester.
-
-
Reaction:
-
After the addition of TEA is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-16 hours.
-
Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 7:3 Hexanes:EtOAc solvent system. The disappearance of the aldehyde is a key indicator.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture in vacuo using a rotary evaporator to remove the acetonitrile.
-
Re-dissolve the resulting residue in 100 mL of Ethyl Acetate (EtOAc).
-
Transfer the solution to a separatory funnel and wash sequentially with 50 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with 95:5 Hexanes:EtOAc and gradually increasing the polarity to 70:30 Hexanes:EtOAc.
-
Combine the fractions containing the desired product (visualized by TLC with KMnO₄ stain) and concentrate in vacuo to afford the pure product as a pale yellow oil.
-
Experimental Workflow and Data
Synthesis Workflow Diagram
Caption: Step-by-step experimental workflow.
Representative Results & Scope
The protocol is versatile and can be applied to various substituted pyridinecarboxaldehydes and α-amino esters.
| Entry | Aldehyde | Amino Ester | Product Yield (%)¹ | Diastereomeric Ratio² |
| 1 | 4-Pyridinecarboxaldehyde | tert-Butyl Sarcosinate | 78 | - |
| 2 | 3-Pyridinecarboxaldehyde | tert-Butyl Sarcosinate | 75 | - |
| 3 | 2-Pyridinecarboxaldehyde | tert-Butyl Sarcosinate | 65 | - |
| 4 | 4-Pyridinecarboxaldehyde | tert-Butyl Glycinate | 72 | >95:5 |
| 5 | 2-Chloro-4-pyridinecarbox. | tert-Butyl Sarcosinate | 68 | - |
¹ Isolated yield after chromatography. ² Determined by ¹H NMR analysis of the crude reaction mixture. For entry 4, the major product is the trans isomer.
Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Low or No Product Yield | Incomplete drying of reagents/glassware; moisture ingress. | Ensure all reagents are anhydrous and the reaction is run under a strict inert atmosphere. Flame-dry glassware. |
| Ineffective base. | Use freshly distilled triethylamine. | |
| Formation of Side Products | Aldehyde self-condensation. | Ensure slow, dropwise addition of the base at 0 °C to control the initial reaction rate. |
| Michael addition of TEA to the vinylphosphonium salt. | Use a bulkier, non-nucleophilic base like DBU or Proton Sponge, though this may require re-optimization. | |
| Difficult Purification | Co-elution with triphenylphosphine oxide (TPPO). | After the aqueous work-up, cool the organic layer to 0 °C; some TPPO may precipitate and can be filtered off. |
| Streaking on silica gel column. | Add 0.5-1% TEA to the eluent to neutralize the acidic silica, preventing protonation of the pyridine nitrogen. |
Safety Precautions
-
4-Pyridinecarboxaldehyde: Irritant. Handle in a well-ventilated fume hood.
-
Triethylamine: Flammable and corrosive. Causes severe skin and eye irritation. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Vinyltriphenylphosphonium bromide: Lachrymator. Avoid inhalation and contact with skin.
-
Acetonitrile: Flammable and toxic. All solvent handling should be performed in a fume hood.
Conclusion
The described one-pot protocol provides a highly efficient and practical method for the synthesis of this compound analogs.[4][6] This strategy minimizes waste and operational complexity by avoiding the isolation of intermediates, making it an attractive approach for library synthesis in drug discovery and for the scalable production of key pharmaceutical intermediates. The reaction demonstrates broad substrate scope and good yields, underscoring the power of tandem reactions in modern organic synthesis.[7]
References
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
Zarudnitskii, E. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]
-
Coldham, I., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. Retrieved from [Link]
-
Alizadeh, R., & Zare, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Retrieved from [Link]
-
Weldon, D. J., et al. (2023). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. ChemRxiv. Retrieved from [Link]
-
Reddy, G. S., et al. (2019). One-pot synthesis of N-heterocycles and enimino carbocycles by tandem dehydrative coupling–reductive cyclization of halo-sec-amides and dehydrative cyclization of olefinic sec-amides. Royal Society of Chemistry. Retrieved from [Link]
-
Dalpozzo, R., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Retrieved from [Link]
-
Reddy, K. S., et al. (2005). Simple and Efficient Synthesis of Substituted 2-Pyrrolidinones, 2-Pyrrolones, and Pyrrolidines from Enaminones of Baylis−Hillman Derivatives of 3-Isoxazolecarbaldehydes. ACS Publications. Retrieved from [Link]
-
Hansson, S. (2017). Synthesis of substituted pyrrolidines. DiVA portal. Retrieved from [Link]
-
Dalpozzo, R., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]
-
Adrio, J., & Carretero, J. C. (2011). Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. National Institutes of Health. Retrieved from [Link]
-
Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society. Retrieved from [Link]
-
Yus, M., Soler, T., & Foubelo, F. (2001). A New Synthesis of 2-Substituted Pyrrolidines from Aldehydes and 3-Chloropropylamine. The Journal of Organic Chemistry. Retrieved from [Link]
-
Kumar, A., et al. (2018). Facile one-pot synthesis and in silico study of new heterocyclic scaffolds with 4-pyridyl moiety: Mechanistic insights and X-ray crystallographic elucidation. National Institutes of Health. Retrieved from [Link]
-
Beak, P., et al. (1994). Complex induced proximity effects: Enantioselective syntheses based on asymmetric deprotonations of N-Boc-pyrrolidines. Journal of the American Chemical Society. Retrieved from [Link]
- Patent WO2019016745A1. (2019). Alternate processes for the preparation of pyrrolidine derivatives. Google Patents.
-
Fujita, K.-I., Fujii, T., & Yamaguchi, R. (2004). CpIr-Catalyzed N-Heterocyclization of Primary Amines with Diols: A New Catalytic System for the Synthesis of Cyclic Amines*. Organic Letters. Retrieved from [Link]
-
Henary, M., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Facile one-pot synthesis and in silico study of new heterocyclic scaffolds with 4-pyridyl moiety: Mechanistic insights and X-ray crystallographic elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-pot synthesis of N-heterocycles and enimino carbocycles by tandem dehydrative coupling–reductive cyclization of halo-sec-amides and dehydrative cyclization of olefinic sec-amides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. diva-portal.org [diva-portal.org]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Pyrrolidine synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Alternative workup procedures for tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate synthesis
Technical Support Center: Synthesis of tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate
Welcome to the technical support guide for the synthesis and purification of this compound. This document provides practical, in-depth troubleshooting advice and alternative procedures designed for researchers, chemists, and drug development professionals. Our goal is to move beyond standard protocols to address the nuanced challenges that can arise during experimental work, ensuring you can achieve high-purity material with robust and reproducible methods.
Overview of a Common Synthetic Route
A prevalent method for synthesizing the title compound involves the addition of a 4-pyridyl organometallic reagent to a suitably protected proline derivative, such as N-Boc-L-prolinal. The subsequent workup and purification are critical for isolating the target molecule from unreacted starting materials, byproducts, and reaction media.
A typical reaction workup involves:
-
Quenching the reaction with an aqueous solution (e.g., saturated ammonium chloride).
-
Extraction of the product into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Washing the organic phase with water and/or brine.
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentration under reduced pressure.
-
Purification, most commonly by flash column chromatography on silica gel.[1]
This guide focuses on troubleshooting steps 2 through 6, where many common laboratory challenges occur.
Troubleshooting & FAQs: Alternative Workup and Purification Procedures
Issue 1: A Persistent Emulsion Forms During Aqueous Extraction.
Q: I'm performing an aqueous wash of my organic layer (DCM/EtOAc) and a thick, stubborn emulsion has formed at the interface that won't separate, even after waiting. How can I break this emulsion and recover my product?
A: This is a classic challenge when working with molecules like yours that have both polar (pyridine) and non-polar (Boc-pyrrolidine) functionalities, which can act as surfactants.
-
Scientific Rationale: Emulsions are colloidal suspensions of one liquid in another, stabilized by compounds that reduce interfacial tension. The basic nitrogen on the pyridine ring can become protonated in slightly acidic media, creating a cationic head group, while the bulky tert-butyl group provides a lipophilic tail, leading to this surfactant-like behavior. Vigorous shaking during extraction exacerbates this issue.
-
Troubleshooting Workflow:
Caption: Decision workflow for breaking emulsions.
-
Detailed Protocols:
-
Level 1: Salting Out. Add a significant volume of saturated aqueous sodium chloride (brine) to the separatory funnel.[2] Brine increases the ionic strength and density of the aqueous phase, which destabilizes the emulsion and can force the separation of layers.[2] Instead of shaking, gently rock or invert the funnel 5-10 times and allow it to stand.
-
Level 2: Filtration. If salting out fails, vacuum filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth in a Buchner funnel.[3][4] The fine, porous nature of Celite can physically disrupt the droplets that form the emulsion, allowing the distinct layers to coalesce and separate in the filter flask.[4]
-
Level 3: Solvent Modification. Dichloromethane is a known offender for causing emulsions.[4] If this issue is recurrent, consider a solvent swap. Carefully evaporate the DCM, redissolve the residue in a solvent like ethyl acetate or methyl tert-butyl ether (MTBE), and re-attempt the wash. These solvents have lower densities and different interfacial properties that can prevent stubborn emulsions.[5][6][7]
-
Issue 2: Low Recovery - Product is Lost in the Aqueous Layer.
Q: My organic layer yield is significantly lower than expected. I suspect my product, which contains a basic pyridine nitrogen, is partitioning into the aqueous phase. How can I prevent this?
A: This is highly likely, especially if your aqueous quench or wash solution is acidic. The pyridine nitrogen (pKa of conjugate acid ≈ 5.2) can be protonated, forming a water-soluble pyridinium salt.
-
Scientific Rationale: The distribution of a basic compound between organic and aqueous phases is highly pH-dependent. At a pH below the pKa of the conjugate acid, the compound will predominantly exist in its protonated, cationic form, which is highly soluble in water.
-
Alternative Protocols:
-
pH-Controlled Workup. Ensure all aqueous solutions used for washing are basic. A wash with a dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (pH ≈ 8-9) will deprotonate any pyridinium salts, converting them to the neutral, organic-soluble free base.[8]
-
Protocol:
-
Combine the organic layer with 5% aqueous NaHCO₃ in a separatory funnel.
-
Gently invert the funnel, venting frequently to release CO₂ gas that may form if quenching an acidic reaction.
-
Allow layers to separate and drain the aqueous phase.
-
Follow with a brine wash to remove residual water and salts.
-
-
-
Back-Extraction. If you suspect product loss has already occurred, you can recover it.
-
Protocol:
-
Combine all aqueous layers from your initial extraction.
-
Adjust the pH to >8 using 1M NaOH or solid Na₂CO₃ (check with pH paper).
-
Extract this basic aqueous solution 2-3 times with fresh ethyl acetate or DCM.
-
Combine these new organic extracts with your primary organic layer, dry, and concentrate.
-
-
-
| Workup Condition | Expected Product Form | Predominant Phase | Recommendation |
| Aqueous wash pH < 4 | Pyridinium salt (R-pyH⁺) | Aqueous | Avoid. High risk of product loss. |
| Aqueous wash pH 5-7 | Mixture of neutral and salt | Both | Sub-optimal. Some product loss likely. |
| Aqueous wash pH > 8 | Neutral pyridine (R-py) | Organic | Optimal. Maximizes recovery in the organic layer.[8] |
Issue 3: Difficulty with Purification by Column Chromatography.
Q: My product streaks badly on the silica gel column, leading to poor separation and mixed fractions. What can I do to improve the chromatography?
A: Streaking (or tailing) of basic compounds like pyridines on silica gel is a common problem. It is caused by strong, non-ideal interactions between the basic lone pair of the pyridine nitrogen and acidic silanol groups (Si-OH) on the surface of the silica.
-
Scientific Rationale: The interaction between the basic analyte and acidic stationary phase leads to a non-linear adsorption isotherm. Some molecules bind very tightly, only eluting slowly, which causes the characteristic tailing of the peak.
-
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting chromatography.
-
Alternative Protocols:
-
Use of a Basic Modifier. The most common solution is to add a small amount of a volatile base to your eluent system (e.g., Hexane/EtOAc).[9]
-
Protocol: Prepare your mobile phase and add 0.5-2% triethylamine (Et₃N) by volume. The Et₃N will preferentially bind to the acidic sites on the silica, effectively "masking" them from your product. This allows your product to elute symmetrically without tailing. A small amount of pyridine can also be used.
-
Pro-Tip: Et₃N is volatile and can be easily removed with your product during solvent evaporation.
-
-
Change of Stationary Phase. If a basic modifier is not effective or is incompatible with your molecule, consider a different stationary phase.[10]
-
Alumina: Activated basic or neutral alumina is an excellent alternative to silica for purifying basic compounds.
-
Deactivated Silica: You can prepare "deactivated" silica gel by treating it with a solution of Et₃N in your solvent, filtering, and then using it to pack your column.
-
-
Reverse-Phase Chromatography. For highly polar compounds that are still problematic on normal phase, reverse-phase (C18) chromatography may be a viable, albeit more expensive, alternative.[11][12] A mobile phase of water/acetonitrile or water/methanol with a buffer (e.g., ammonium bicarbonate) would be a typical starting point.
-
References
- Google Patents. (n.d.). Alternate processes for the preparation of pyrrolidine derivatives (WO2019016745A1).
-
ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
YouTube. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. Retrieved from [Link]
-
ACS Publications. (2025, May 29). Alternatives to Dichloromethane for Teaching Laboratories. Journal of Chemical Education. Retrieved from [Link]
-
ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Manage an Emulsion. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
MDPI. (2024, February 28). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Reddit. (2024, July 12). Replacing dichloromethane as an extraction solvent for aqueous solutions in organic chemistry labs. r/OrganicChemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing pyridine bases (CN102020603A).
-
Reddit. (2018, February 9). Breaking emulsions. r/chemistry. Retrieved from [Link]
-
hplctroubleshooting.com. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
-
Green Chemistry Teaching and Learning Community (GCTLC). (2024, April 30). Methylene Chloride (DCM) Replacements. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. Retrieved from [Link]
-
Biotage. (2023, February 6). What are alternatives to DCM/MeOH for polar reaction mix purifications?. Retrieved from [Link]
-
Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from [Link]
-
PubMed. (2007, April 15). Extraction of pyridines into fluorous solvents based on hydrogen bond complex formation with carboxylic acid receptors. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Baran Lab, Scripps Research. (2004, September 6). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]
Sources
- 1. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]
- 2. biotage.com [biotage.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dichloromethane Substitute: Sustainable Solvent Options [elchemy.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. biotage.com [biotage.com]
- 10. Chromatography [chem.rochester.edu]
- 11. waters.com [waters.com]
- 12. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral Auxiliaries: Evaluating Alternatives to tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate
In the landscape of asymmetric synthesis, the strategic use of chiral auxiliaries remains a cornerstone for constructing stereochemically complex molecules.[1] A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.[2] This methodology offers a robust and predictable path to enantiomerically pure products, which is particularly vital in pharmaceutical and natural product synthesis.[2]
The proline-derived chiral auxiliary, tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate, represents a specific class of controllers used to influence the stereochemical outcome of reactions, often involving enolate intermediates. Proline and its derivatives are attractive scaffolds due to their rigid bicyclic-like structure, availability from the chiral pool, and their demonstrated efficacy in catalysis.[3][4] However, no single auxiliary is universally optimal. The specific demands of a synthetic route—be it reaction type, substrate scope, cleavage conditions, or cost—necessitate a careful evaluation of available alternatives.
This guide provides a comparative analysis of prominent chiral auxiliaries, benchmarking them against the performance profile of proline-derived structures like this compound. We will delve into the mechanistic underpinnings of stereocontrol, performance data in key transformations, and the practical considerations that guide the selection process for researchers at the bench.
The Logic of Auxiliary-Mediated Asymmetric Synthesis
The fundamental principle of a chiral auxiliary is to convert a pair of enantiotopic transition states into diastereotopic transition states.[5] By covalently attaching a single enantiomer of an auxiliary to a substrate, the resulting compound is a diastereomer. Subsequent attack by a reagent is forced to occur from the less sterically hindered face, leading to the formation of one diastereomer of the product in excess. This process can be visualized as a three-step sequence: attachment, diastereoselective reaction, and cleavage.[1]
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
A Comparative Analysis of Leading Chiral Auxiliaries
While proline-derived auxiliaries are effective, several other classes have been developed that offer distinct advantages in specific contexts. We will focus on three of the most well-established and versatile alternatives: Evans' Oxazolidinones, Enders' SAMP/RAMP Hydrazones, and Myers' Pseudoephedrine Amides.
Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans, chiral oxazolidinones are arguably the most widely used auxiliaries for asymmetric enolate reactions, including alkylations and aldol reactions.[1][6] Their success stems from the high levels of diastereoselectivity achieved through a well-defined, chelated transition state.
Mechanism of Stereocontrol: Upon acylation of the oxazolidinone, deprotonation with a strong base like LDA or NaHMDS generates a rigid Z-enolate. The metal cation (e.g., Li⁺) chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary. The bulky substituent at the C4 position of the oxazolidinone (e.g., benzyl or isopropyl) effectively blocks one face of the enolate, directing the incoming electrophile to the opposite side.[7]
Caption: Simplified model of stereodirection in Evans' auxiliary alkylation.
Performance & Scope: Evans' auxiliaries provide excellent diastereoselectivity (>95:5 d.r.) for a wide range of transformations.[8] They are particularly effective in asymmetric alkylations, aldol reactions, and conjugate additions.[1][9]
Enders' SAMP/RAMP Hydrazone Auxiliaries
For the asymmetric α-alkylation of aldehydes and ketones, the SAMP/RAMP hydrazone method developed by Dieter Enders is a powerful tool.[10][11] (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are derived from proline and serve as recoverable auxiliaries.[12]
Mechanism of Stereocontrol: The aldehyde or ketone is first condensed with SAMP or RAMP to form a chiral hydrazone. Deprotonation with LDA generates a lithiated azaenolate, where the lithium cation is chelated by the methoxy group. This rigid conformation forces the incoming electrophile to approach from the sterically accessible face, leading to high diastereoselectivity.[10]
Performance & Scope: This method is highly effective for the α-alkylation of both cyclic and acyclic ketones and aldehydes, often achieving >95% diastereomeric excess (d.e.).[10] The resulting alkylated hydrazone can be cleaved under mild oxidative (ozonolysis) or hydrolytic conditions to reveal the chiral carbonyl compound.[13] This technique has been instrumental in the synthesis of numerous natural products, including epothilone A and zaragozic acid A.[10]
Myers' Pseudoephedrine Amide Auxiliaries
Andrew G. Myers and his group developed a practical and highly efficient method using pseudoephedrine as a chiral auxiliary.[14] Both enantiomers of pseudoephedrine are inexpensive and readily available, although its use can be complicated by regulations in some regions due to its connection to illicit substances.[15]
Mechanism of Stereocontrol: A carboxylic acid is coupled with pseudoephedrine to form a tertiary amide.[14] Deprotonation with a strong base like LDA in the presence of LiCl generates a Z-enolate. The lithium cation is believed to chelate to both the enolate oxygen and the hydroxyl group of the auxiliary. This conformation, combined with the steric hindrance from the phenyl and methyl groups, directs the electrophile to a single face of the enolate with high fidelity.[1]
Performance & Scope: Pseudoephedrine amides are exceptionally effective for the asymmetric alkylation of a wide variety of substrates, affording α-substituted products in high yields and diastereoselectivities (often >98% d.e.).[14] A key advantage is that the alkylated amide products are often highly crystalline, allowing for easy purification by recrystallization.[15] Furthermore, the auxiliary can be cleaved under various conditions to yield enantiomerically enriched carboxylic acids, alcohols, aldehydes, or ketones.[14]
Quantitative Performance Comparison
The selection of a chiral auxiliary is often dictated by its performance in a specific reaction. The table below summarizes typical results for a representative asymmetric alkylation reaction.
| Chiral Auxiliary System | Substrate Type | Electrophile | Typical d.r. / d.e. | Reference |
| Evans' Oxazolidinone | Propionyl Imide | Allyl Iodide | 98:2 | [8] |
| Evans' Oxazolidinone | Propionyl Imide | Benzyl Bromide | >99:1 | [16] |
| Enders' SAMP Hydrazone | Cyclohexanone | Methyl Iodide | ≥95% d.e. | [10] |
| Enders' RAMP Hydrazone | Propanal | Ethyl Iodide | 98% d.e. | [13] |
| Myers' Pseudoephedrine | Propionyl Amide | Ethyl Iodide | >99:1 | [14] |
| Myers' Pseudoephedrine | Phenylacetyl Amide | Methyl Iodide | >99:1 | [15] |
Practical Considerations: Cleavage of the Auxiliary
A critical step in any auxiliary-based synthesis is the removal of the directing group without compromising the stereochemical integrity of the product.[1] The conditions required for cleavage can significantly influence the choice of auxiliary.
| Auxiliary | Cleavage Reagent(s) | Product Type(s) | Key Considerations |
| Evans' Oxazolidinone | LiOH / H₂O₂ | Carboxylic Acid | Mild and selective for the exocyclic carbonyl.[7][17] |
| LiBH₄ or L-Selectride® | Primary Alcohol | Reductive cleavage. | |
| Weinreb conditions | Weinreb Amide | Allows for further functionalization. | |
| Enders' SAMP/RAMP | O₃ then Me₂S | Ketone/Aldehyde | Oxidative cleavage, very efficient.[10] |
| MeI then hydrolysis | Ketone/Aldehyde | Two-step, non-oxidative alternative.[13] | |
| Myers' Pseudoephedrine | Acid/Base Hydrolysis | Carboxylic Acid | Requires forcing conditions for some substrates. |
| DIBAL-H or LiAlH₄ | Alcohol/Aldehyde | Reductive cleavage.[14] | |
| Organolithium reagents | Ketone | Addition of R-Li yields a ketone.[14] |
Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone
This protocol describes a representative procedure for the diastereoselective alkylation of an N-acyl oxazolidinone, adapted from literature procedures.[8]
Objective: To synthesize (S)-2-methyl-4-pentenoic acid via asymmetric allylation of an N-propionyl oxazolidinone.
Materials:
-
(R)-4-benzyl-2-oxazolidinone
-
Propionic anhydride
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Allyl iodide
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, anhydrous
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂), 30% aq.
-
Standard workup and purification reagents
Procedure:
-
Acylation: To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous toluene, add Et₃N (1.5 eq) and a catalytic amount of DMAP. Add propionic anhydride (1.2 eq) dropwise. Stir at room temperature for 1 hour or until TLC indicates complete consumption of the starting material. Perform an aqueous workup to isolate the N-propionyl oxazolidinone.
-
Enolate Formation and Alkylation: Dissolve the purified N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar). Add NaHMDS (1.1 eq, as a solution in THF) dropwise. Stir for 30 minutes at -78 °C to ensure complete enolate formation. Add allyl iodide (1.2 eq) dropwise. Stir the reaction at -78 °C for 2-4 hours.
-
Workup and Purification: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The diastereomeric ratio can be determined at this stage by GC or ¹H NMR analysis. Purify the major diastereomer by silica gel column chromatography.
-
Auxiliary Cleavage: Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water and cool to 0 °C. Add 30% aqueous H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq). Stir vigorously at 0 °C for 1 hour. Quench the excess peroxide by adding aqueous Na₂SO₃. Acidify the mixture and extract the desired carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.
Conclusion
The choice of a chiral auxiliary is a multi-faceted decision that balances stereoselectivity, substrate scope, cost, scalability, and the ease of attachment and removal. While this compound and other proline-derived systems are valuable tools, the classic auxiliaries developed by Evans, Enders, and Myers remain the gold standard for many common and critical transformations. Evans' oxazolidinones offer exceptional reliability for creating chiral carboxylic acid derivatives. Enders' SAMP/RAMP hydrazones provide a premier solution for the asymmetric α-alkylation of aldehydes and ketones. Myers' pseudoephedrine amides offer a practical, highly selective, and versatile route to a range of chiral products. A thorough understanding of the strengths and weaknesses of each system, supported by the wealth of experimental data in the literature, empowers the synthetic chemist to select the optimal strategy for achieving their stereochemical goals.
References
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved January 23, 2026, from [Link]
-
Total Synthesis. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]
- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In M. Christmann & S. Bräse (Eds.), Asymmetric Synthesis – The Essentials. Wiley-VCH.
- Gammill, C. L., & Wightman, R. H. (2008). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 4, 22.
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
-
PubChem. (n.d.). tert-butyl 4-{2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate. Retrieved January 23, 2026, from [Link]
- Ploier, B., & Pöthig, A. (2019). Proline as Chiral Auxiliary for the Economical Asymmetric Synthesis of Ruthenium(II) Polypyridyl Complexes. Inorganic Chemistry, 58(15), 9576–9585.
-
Wikipedia. (n.d.). Enders SAMP/RAMP hydrazone-alkylation reaction. Retrieved January 23, 2026, from [Link]
- Clayden, J., & Byrne, L. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Organic & Biomolecular Chemistry, 21(37), 7559-7567.
- Sibi, M. P., & Porter, N. A. (1998). Free Radical-Mediated Intermolecular Conjugate Additions. Effect of the Lewis Acid, Chiral Auxiliary, and Additives on Diastereoselectivity. Journal of the American Chemical Society, 120(26), 6615–6624.
-
Chemistry LibreTexts. (2021, March 16). Chiral Proline Based Reactions. Retrieved January 23, 2026, from [Link]
- Daraie, M. (2016). Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. Current Organic Synthesis, 13(1), 2-25.
- Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acids. Journal of the American Chemical Society, 104(6), 1737–1739.
- Gage, J. R. (2015). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Tetrahedron Letters, 56(23), 3049-3052.
- Larrow, J. F., & Gage, J. R. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory.
- Myers, A. G., & Tavares, F. X. (2011). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
- Enders, D., Eichenauer, H., Baus, U., Schubert, H., & Kremer, K. A. M. (1984). Asymmetric syntheses using the SAMP-/RAMP-hydrazone method: (S)-(+)-4-methyl-3-heptanone. Organic Syntheses, 65, 173.
- Myers, A. G. (n.d.). Enolate Alkylations.
- Gage, J. R., & Evans, D. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511.
- Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(-)- and (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP, RAMP), chiral auxiliaries for asymmetric synthesis. Organic Syntheses, 65, 173.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Chiral Auxiliaries [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 11. publish.uwo.ca [publish.uwo.ca]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. web.mit.edu [web.mit.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. york.ac.uk [york.ac.uk]
- 17. connectsci.au [connectsci.au]
Comparative study of catalysts for the synthesis of tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate
Introduction: The Significance of the 2-Arylpyrrolidine Scaffold
The tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate motif is a privileged scaffold in modern medicinal chemistry. Its presence is integral to the structure of numerous pharmacologically active agents, where the pyrrolidine ring provides a rigid, three-dimensional framework and the pyridyl substituent often engages in critical binding interactions with biological targets. The development of efficient and stereoselective methods for the synthesis of this key intermediate is therefore of paramount importance to drug discovery and development professionals. This guide provides a comparative overview of prominent catalytic strategies for the asymmetric synthesis of this compound and related 2-arylpyrrolidines, offering insights into their mechanisms, performance, and practical applicability.
Strategic Approaches to Asymmetric Synthesis
The enantioselective construction of the 2-arylpyrrolidine core presents a significant synthetic challenge. The primary goal is to control the stereochemistry at the C2 position of the pyrrolidine ring. Several catalytic strategies have emerged to address this, broadly categorized as metal-catalyzed reactions and biocatalytic transformations. This guide will delve into the intricacies of rhodium and iridium-catalyzed hydrogenations and cycloadditions, copper-catalyzed cycloadditions, and the increasingly popular use of transaminase enzymes.
Metal-Catalyzed Strategies: Leveraging Transition Metal Complexes for Stereocontrol
Transition metal catalysis offers a powerful toolkit for the asymmetric synthesis of complex molecules. Chiral ligands coordinated to metal centers can create a chiral environment that directs the stereochemical outcome of a reaction.
Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium complexes bearing chiral phosphine ligands are workhorse catalysts for asymmetric hydrogenations. A plausible synthetic route to this compound involves the asymmetric hydrogenation of a suitable prochiral precursor, such as a 2-(pyridin-4-yl)-1-pyrroline derivative. While direct literature on the hydrogenation of this specific substrate is scarce, the principle is well-established for the reduction of cyclic enamines and related compounds.
Reaction Principle: The rhodium catalyst, rendered chiral by a bidentate phosphine ligand (e.g., BINAP), coordinates to the double bond of the pyrroline ring. Hydrogen gas then adds across the double bond from a specific face, dictated by the steric and electronic properties of the chiral ligand, leading to the formation of the desired enantiomer of the pyrrolidine product.
Experimental Insights: In a related synthesis of chiral 2-pyridine-aryl/alkyl alcohols, which are precursors to similar heterocyclic structures, rhodium catalysts have demonstrated high efficacy. For instance, the asymmetric hydrogenation of 2-pyridine ketones using a [Rh(COD)Binapine]BF4 catalyst has been reported to achieve excellent enantioselectivities, with enantiomeric excesses (ee) up to 99% under mild conditions[1]. This suggests that a similar approach for the corresponding pyrroline precursor would be a promising avenue for investigation.
Experimental Workflow: Rhodium-Catalyzed Asymmetric Hydrogenation (Hypothetical)
Caption: General workflow for a hypothetical Rh-catalyzed asymmetric hydrogenation.
Iridium-Catalyzed Reactions
Iridium catalysts have also emerged as powerful tools in asymmetric synthesis. For the construction of the pyrrolidine ring, an iridium-catalyzed reductive generation of an azomethine ylide followed by a [3+2] dipolar cycloaddition is a viable strategy[2][3][4][5][6].
Reaction Principle: In this approach, a suitable amide or lactam precursor is reduced in the presence of an iridium catalyst, such as Vaska's complex ([IrCl(CO)(PPh3)2]), and a hydrosilane reductant to form an azomethine ylide. This reactive intermediate then undergoes a cycloaddition with a dipolarophile (an alkene) to construct the pyrrolidine ring. The stereoselectivity of the cycloaddition can be influenced by chiral ligands on the iridium center or by using a chiral dipolarophile.
Proposed Iridium-Catalyzed [3+2] Cycloaddition Pathway
Caption: Mechanistic overview of an Ir-catalyzed [3+2] cycloaddition.
Copper-Catalyzed Asymmetric [3+2] Cycloaddition
Copper catalysis provides a cost-effective and versatile alternative for the synthesis of α-heteroarylpyrrolidines. The copper-catalyzed 1,3-dipolar cycloaddition of α-silylimines with activated olefins is a particularly noteworthy method that has demonstrated high levels of both enantioselectivity and diastereoselectivity[1][7].
Reaction Principle: A chiral copper-Walphos catalytic system promotes the reaction between an α-silylimine derived from a pyridine aldehyde and an activated alkene (dipolarophile). The chiral environment of the catalyst directs the cycloaddition to proceed in a highly stereoselective manner, favoring the formation of the trans-substituted pyrrolidine.
Performance Data (Analogous Systems): For the synthesis of various α-heteroarylpyrrolidines, this copper-catalyzed approach has achieved enantioselectivities of up to ≥99% ee[1][7]. This high level of stereocontrol makes it a very attractive option for the synthesis of the target molecule.
| Catalyst System | Substrate Scope | Enantioselectivity (ee) | Diastereoselectivity (dr) | Reference |
| Cu(CH3CN)4PF6/Walphos | α-Silylimines and various activated olefins | Up to ≥99% | Predominantly trans | [1][7] |
Biocatalysis: The Power of Enzymes in Asymmetric Synthesis
Biocatalysis has gained significant traction in pharmaceutical manufacturing due to its high selectivity, mild reaction conditions, and environmentally friendly nature. Transaminases, in particular, have proven to be highly effective for the synthesis of chiral amines.
Transaminase-Mediated Asymmetric Synthesis
A promising biocatalytic route to chiral 2-substituted pyrrolidines involves a transaminase-triggered cyclization of ω-chloroketones[5]. This one-pot reaction proceeds with high enantioselectivity, and both enantiomers of the product can be accessed by selecting the appropriate (R)- or (S)-selective transaminase.
Reaction Principle: A transaminase enzyme catalyzes the asymmetric amination of a ω-chloroketone precursor. The resulting amino group then undergoes an intramolecular nucleophilic substitution, displacing the chloride to form the pyrrolidine ring. The inherent chirality of the enzyme's active site dictates the stereochemistry of the initial amination, which in turn determines the final stereochemistry of the 2-substituted pyrrolidine.
Performance Data (Analogous Systems): This biocatalytic method has been successfully applied to the synthesis of a range of chiral 2-substituted pyrrolidines with enantiomeric excesses greater than 95% in all cases and analytical yields ranging from 10% to 90%[5].
| Enzyme Type | Substrate | Product | Enantioselectivity (ee) | Yield | Reference |
| (R)- or (S)-Transaminase | ω-chloroketones | Chiral 2-substituted pyrrolidines | >95% | 10-90% | [5] |
Experimental Protocol: Transaminase-Mediated Synthesis of a Chiral 2-Arylpyrrolidine
-
Reaction Setup: To a solution of the ω-chloro-1-(pyridin-4-yl)butan-1-one precursor in a suitable buffer (e.g., potassium phosphate buffer), add the desired transaminase (either (R)- or (S)-selective) and a suitable amine donor (e.g., isopropylamine).
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC or GC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography to obtain the enantiomerically enriched this compound.
Comparative Analysis and Future Outlook
| Catalytic System | Advantages | Disadvantages |
| Rhodium-Catalyzed Hydrogenation | High potential for enantioselectivity, well-established technology. | Requires synthesis of a specific pyrroline precursor, use of precious metals. |
| Iridium-Catalyzed Cycloaddition | Convergent synthesis, good for building complexity. | May require multi-step precursor synthesis, use of precious metals. |
| Copper-Catalyzed Cycloaddition | High enantioselectivity, cost-effective metal catalyst. | Requires specific α-silylimine substrates. |
| Transaminase Biocatalysis | Excellent enantioselectivity, mild and green conditions, access to both enantiomers. | Substrate scope can be limited by enzyme specificity, may require enzyme evolution for optimal performance. |
The synthesis of this compound can be approached through several catalytic methodologies, each with its own set of advantages and challenges. While direct comparative data for this specific molecule is limited in the current literature, the analysis of analogous systems provides a strong foundation for selecting a suitable synthetic strategy.
-
For initial discovery and small-scale synthesis, the copper-catalyzed [3+2] cycloaddition and transaminase-mediated cyclization appear to be the most promising routes due to their reported high enantioselectivities for similar heteroaryl-substituted pyrrolidines. The biocatalytic approach offers the added benefit of being a green and sustainable method with access to both enantiomers.
-
For process development and scale-up, a thorough investigation into each of these methods would be warranted to determine the most robust and economically viable process. The well-established nature of rhodium-catalyzed hydrogenations may also make it a strong contender if a reliable synthesis of the pyrroline precursor can be developed.
Ultimately, the choice of catalyst will depend on the specific requirements of the research or development program, including cost, scalability, desired enantiopurity, and environmental considerations. Further experimental work is necessary to directly compare these catalytic systems for the synthesis of the title compound and to optimize the reaction conditions for each approach.
References
-
Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. PubMed, 2015. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI, 2023. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications, 2021. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ResearchGate, 2021. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. IRIS, 2021. [Link]
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 2022. [Link]
-
Enantioselective Synthesis of α-Heteroarylpyrrolidines by Copper-Catalyzed 1,3-Dipolar Cycloaddition of α-Silylimines. Sci-Hub, 2014. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Omega, 2022. [Link]
-
Synthesis of 2-pyrrolines. Organic Chemistry Portal. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. PMC, 2021. [Link]
-
Rhodium(II)-catalyzed enantioselective synthesis of troponoids. PubMed, 2017. [Link]
-
Enantioselective synthesis of α-heteroarylpyrrolidines by copper-catalyzed 1,3-dipolar cycloaddition of α-silylimines. PubMed, 2014. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI, 2024. [Link]
-
Asymmetric [3+2] Cycloaddition of Azomethine Ylides. MSU chemistry. [Link]
-
Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Publications, 2023. [Link]
-
Rhodium‐Catalyzed Enantioselective Synthesis, Structures, and Properties of Single and Double Azahelicene‐Like Molecules. ResearchGate, 2019. [Link]
-
Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI, 2024. [Link]
-
Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI, 2018. [Link]
-
Copper-Catalyzed Enantioselective Aerobic Alkene Aminooxygenation and Dioxygenation: Access to 2-Formyl Saturated Heterocycles and Unnatural Proline Derivatives. PMC, 2015. [Link]
-
Iridium-Catalyzed Cyclization of Isoxazolines and Alkenes: Divergent Access to Pyrrolidines, Pyrroles, and Carbazoles. PubMed, 2016. [Link]
Sources
- 1. Sci-Hub. Enantioselective Synthesis of α-Heteroarylpyrrolidines by Copper-Catalyzed 1,3-Dipolar Cycloaddition of α-Silylimines / Organic Letters, 2014 [sci-hub.box]
- 2. Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy N-tert-butyl-1-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxamide | 2640902-97-0 [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective synthesis of α-heteroarylpyrrolidines by copper-catalyzed 1,3-dipolar cycloaddition of α-silylimines - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
